molecular formula C18H16N2O3 B11207016 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid

Cat. No.: B11207016
M. Wt: 308.3 g/mol
InChI Key: JVQKJZWMTKNYRH-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, inhibiting their function.

    Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-quinoline-4-carboxylic acid
  • 2-Amino-quinoline-4-carboxylic acid
  • 2-Fluoro-quinoline-4-carboxylic acid

Uniqueness

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which enhances its biological activity and specificity compared to other quinoline derivatives .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-ethoxyanilino)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-17-11-15(18(21)22)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H,19,20)(H,21,22)

InChI Key

JVQKJZWMTKNYRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

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